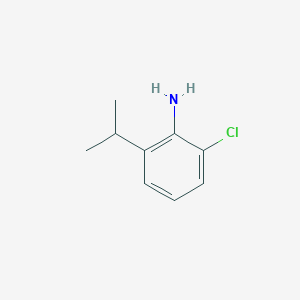
2-Chloro-6-isopropylaniline
Übersicht
Beschreibung
2-Chloro-6-isopropylaniline, also known as 2-CIPA, is an organic compound with a molecular formula of C8H11ClN. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. 2-CIPA is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It is also used in the manufacture of dyes, in the production of plastics, and in the manufacture of other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-isopropylaniline has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It has also been used in the synthesis of dyes, in the production of plastics, and in the manufacture of other organic compounds. In addition, 2-Chloro-6-isopropylaniline has been studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-isopropylaniline is not fully understood. However, it is believed that it acts as a catalyst in organic reactions, and is able to activate certain molecules in order to facilitate the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-6-isopropylaniline has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory and analgesic properties, as well as to be able to inhibit the growth of certain bacteria. In addition, it has been found to have an effect on the metabolism of certain drugs, and to be able to inhibit the formation of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-isopropylaniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents. It is also relatively inexpensive, and is readily available from chemical suppliers. However, it is a volatile compound, and must be handled with care. In addition, it is toxic if ingested, and should be handled with gloves and protective clothing.
Zukünftige Richtungen
In the future, 2-Chloro-6-isopropylaniline may be studied further for its potential applications in the synthesis of pharmaceuticals and other organic compounds. It may also be studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be studied further for its potential biochemical and physiological effects, and for its potential toxicity. Finally, its potential environmental effects may be studied, as well as its potential for use in the production of plastics.
Eigenschaften
CAS-Nummer |
112121-86-5 |
|---|---|
Produktname |
2-Chloro-6-isopropylaniline |
Molekularformel |
C9H12ClN |
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-chloro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
CWTJQUNXOVZQJF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

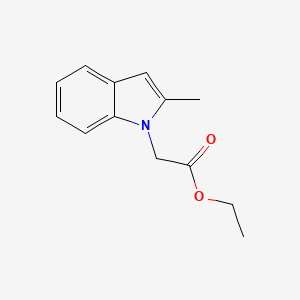
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)

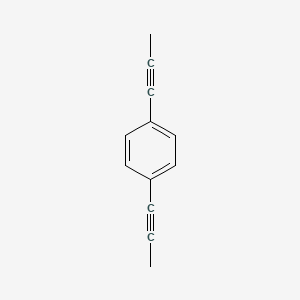


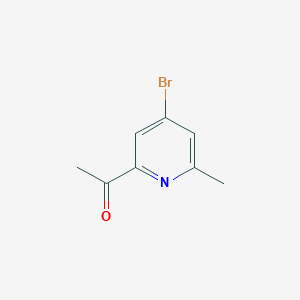
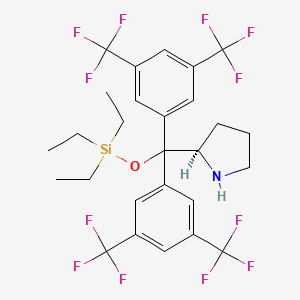
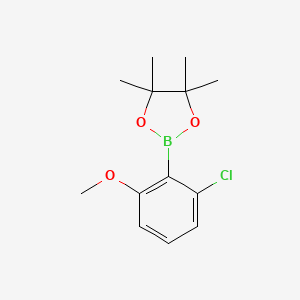
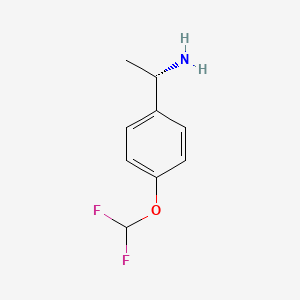
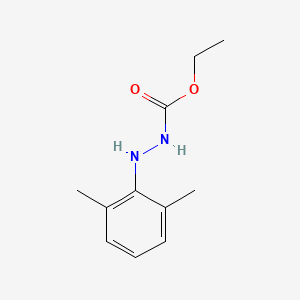
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)